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molecular formula C9H8O2 B050890 2,3-Dihydrobenzofuran-4-carbaldehyde CAS No. 209256-42-8

2,3-Dihydrobenzofuran-4-carbaldehyde

Cat. No. B050890
M. Wt: 148.16 g/mol
InChI Key: MKWRRGVTYBMERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06011059

Procedure details

DMSO (8.10 mL, 114 mmol) was added at -78° C. to a stirred solution of oxalyl chloride in CH2Cl2 (40 mL of a 2M solution). A solution of Part B 2,3-dihydrobenzofuran-4-methanol (8.53 g, 56.9 mmol) in CH2Cl2 (35 mL) was added dropwise, and the solution stirred at -78° C. for 30 min. Triethylamine (33 mL, 228 mmol) was added cautiously to quench the reaction. The resulting suspension was stirred at room temperature for 30 min. and diluted with CH2Cl2 (100 mL). The organic layer was washed three times with water, and twice with brine, and then concentrated in vacuo to give 2,3-dihydrobenzofuran-4-carboxaldehyde as an oil (8.42 g, 100%) that was used without purification.
Name
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[O:11]1[C:15]2=[CH:16][CH:17]=[CH:18][C:19]([CH2:20][OH:21])=[C:14]2[CH2:13][CH2:12]1.C(N(CC)CC)C>C(Cl)Cl>[O:11]1[C:15]2=[CH:16][CH:17]=[CH:18][C:19]([CH:20]=[O:21])=[C:14]2[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
8.1 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.53 g
Type
reactant
Smiles
O1CCC=2C1=CC=CC2CO
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution stirred at -78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at room temperature for 30 min.
Duration
30 min
WASH
Type
WASH
Details
The organic layer was washed three times with water
CONCENTRATION
Type
CONCENTRATION
Details
twice with brine, and then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCC=2C1=CC=CC2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.42 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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